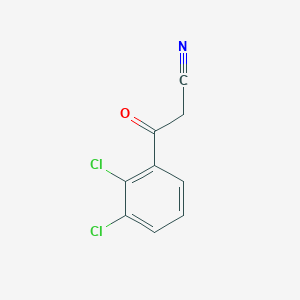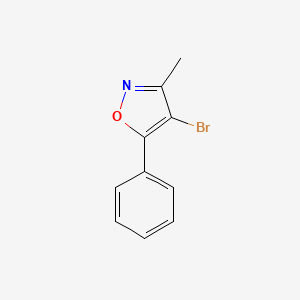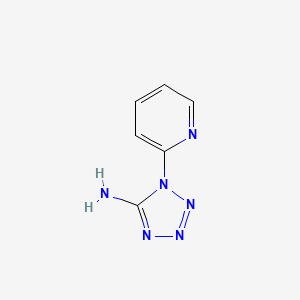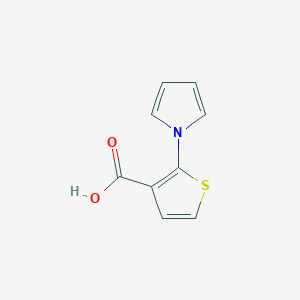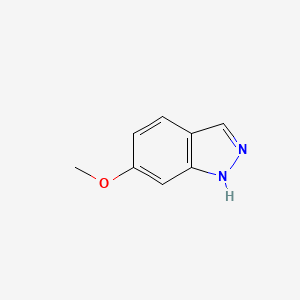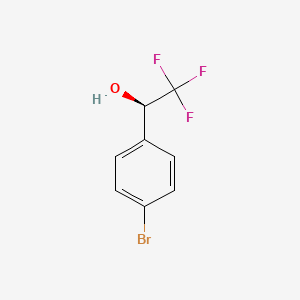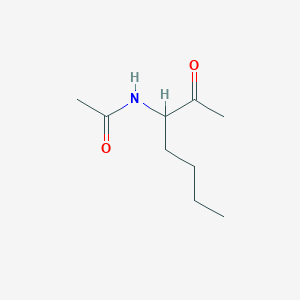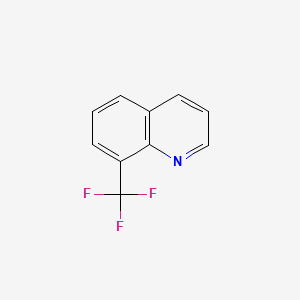
2,4-二溴-1-硝基苯
描述
2,4-Dibromo-1-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 2,4-Dibromo-1-nitrobenzene could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-1-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached . The positions of these substituents on the benzene ring give the compound its name .Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with 2,4-Dibromo-1-nitrobenzene, especially when the compound is activated by substitution with strongly electron-attracting groups such as NO2 .Physical And Chemical Properties Analysis
2,4-Dibromo-1-nitrobenzene is a solid compound . It has a melting point of 59.0 to 63.0 °C . It is soluble in methanol .科学研究应用
制药合成:2,4-二溴-1-硝基苯是制药中的中间体。例如,它用于制备1-(2-溴乙氧基)-4-硝基苯,这是多菲利特的中间体,多菲利特是一种用于治疗心律失常的药物。已经深入研究了温度、溶剂、时间和反应比例等各种因素对反应的影响(Zhai Guang-xin, 2006)。
细菌降解途径:已经分析了细菌对类似化合物(如2,4-二硝基甲苯和硝基苯)的降解途径。这些研究揭示了细菌对吸收新碳源的代谢适应能力,特别是对硝基取代芳香化合物的适应能力。这项研究对于理解这些化合物的环境影响和生物降解过程至关重要(Johnson & Spain, 2003)。
超声辅助制备:使用超声辅助和相转移催化剂进行了类似硝基芳香醚(如1-丁氧基-4-硝基苯)的制备。这种方法提高了反应的效率,并为类似化合物的新型合成方法提供了见解(Harikumar & Rajendran, 2014)。
光反应研究:已经研究了硝基苯的光反应,包括2,4-二溴-1-硝基苯衍生物在氢溴酸存在下的反应。这项研究对于理解这些化合物的光化学性质和在各种反应中的潜在应用至关重要(McIntyre, Coleman, & Wubbels, 2004)。
环境污染和降解:使用零价铁(Fe0)对合成废水中硝基苯的降解研究突出了环境污染方面和类似化合物的潜在治理技术(Mantha, Taylor, Biswas, & Bewtra, 2001)。
电化学研究:对硝基苯及相关化合物的电化学还原研究为了解它们的氧化还原性质提供了见解,这对于理解它们在各种化学过程中的行为以及在电化学中的潜在应用至关重要(Silvester et al., 2006)。
作用机制
Target of Action
The primary target of 2,4-Dibromo-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves three main steps :
- Preliminary step : Formation of the strongly electrophilic bromine cation .
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dibromo-1-nitrobenzene involve the degradation of nitrobenzene . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
The compound’s solubility and other physicochemical properties can impact its bioavailability .
Result of Action
The result of the action of 2,4-Dibromo-1-nitrobenzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .
Action Environment
The action of 2,4-Dibromo-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other functional groups can affect the direction of the reaction . Specifically, the nitro group is a meta directing group, meaning that it directs incoming electrophiles to the meta position relative to itself .
安全和危害
属性
IUPAC Name |
2,4-dibromo-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRVYZGVVFZCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487472 | |
| Record name | 2,4-dibromo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-nitrobenzene | |
CAS RN |
51686-78-3 | |
| Record name | 2,4-dibromo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,4-dibromo-1-nitrobenzene be used to synthesize specific benzaldehyde derivatives?
A1: Yes, research [] demonstrates the use of 2,4-dibromo-1-nitrobenzene in the synthesis of 5-bromo-2-nitrobenzaldehyde. This synthesis leverages the regioselective nature of a bromine/lithium exchange reaction. When 2,4-dibromo-1-nitrobenzene reacts with phenyllithium at -105°C in tetrahydrofuran, it preferentially forms a lithium derivative at the bromine atom para to the nitro group. This lithium derivative can then be reacted with dimethylformamide to yield 5-bromo-2-nitrobenzaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


